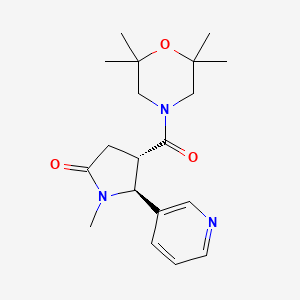![molecular formula C15H16ClN3O2S B7342495 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342495.png)
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its unique chemical structure and mechanism of action, which makes it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea involves the inhibition of certain enzymes and receptors that are involved in disease progression. This compound has been shown to target specific proteins and enzymes in cancer cells, leading to their death and inhibition of tumor growth. Additionally, it exhibits anti-inflammatory and anti-infective properties by targeting specific receptors and enzymes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It exhibits potent anti-cancer activity by inhibiting tumor growth and inducing cancer cell death. Additionally, it has anti-inflammatory and anti-infective properties by inhibiting specific enzymes and receptors involved in these processes. This compound has also been shown to have potential neuroprotective effects by targeting specific receptors involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea in lab experiments include its potent activity against various disease targets, its unique mechanism of action, and its potential for the development of new drugs and therapies. However, its limitations include its complex synthesis method and potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea. These include the development of new analogs with improved activity and reduced toxicity, the identification of new disease targets for this compound, and the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the development of new drugs and therapies.
Synthesis Methods
The synthesis of 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea involves several steps, including the reaction of 2-chloro-4-methylthiophen-3-ylamine with (2S,3R)-2-pyridin-4-yloxolan-3-yl isocyanate in the presence of a suitable solvent and catalyst. The resulting intermediate is then treated with urea to yield the final product.
Scientific Research Applications
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that this compound exhibits potent activity against various disease targets, including cancer, inflammation, and infectious diseases. Additionally, its unique mechanism of action makes it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-8-22-14(16)12(9)19-15(20)18-11-4-7-21-13(11)10-2-5-17-6-3-10/h2-3,5-6,8,11,13H,4,7H2,1H3,(H2,18,19,20)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHRIOPCTXTWEP-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)NC2CCOC2C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1NC(=O)N[C@@H]2CCO[C@H]2C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]urea](/img/structure/B7342413.png)
![1-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342419.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7342429.png)
![(3aS,6R,6aR)-N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7342441.png)
![1-(4,5-dichloro-2-fluorophenyl)-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342460.png)
![1-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-3-(2,4,6-trimethylpyridin-3-yl)urea](/img/structure/B7342462.png)
![1-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-(2-methyl-5-morpholin-4-ylphenyl)urea](/img/structure/B7342469.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(4-fluoro-3-methylsulfonylphenyl)urea](/img/structure/B7342477.png)
![3-[Methyl-[(1-oxo-2,3-dihydroinden-5-yl)carbamoyl]amino]cyclobutane-1-carboxamide](/img/structure/B7342485.png)
![3-(4-ethyl-3-methoxyphenyl)-1-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-1-methylurea](/img/structure/B7342488.png)
![1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342501.png)
![3-[(4-Fluoro-2-morpholin-4-ylphenyl)carbamoyl-methylamino]cyclobutane-1-carboxamide](/img/structure/B7342516.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-(4-fluoro-2-morpholin-4-ylphenyl)urea](/img/structure/B7342522.png)
